Ranolazine-D8: A Technical Guide for Research Applications
Ranolazine-D8: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine-D8 is the deuterium-labeled analogue of Ranolazine, an anti-anginal medication. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like Ranolazine-D8 are indispensable tools. Their primary application lies in serving as ideal internal standards for quantitative bioanalysis using mass spectrometry. This technical guide provides an in-depth overview of the research uses of Ranolazine-D8, focusing on its role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Ranolazine in biological matrices.
The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest (Ranolazine). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency and matrix effects. The mass difference introduced by the deuterium atoms allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, leading to highly accurate and precise quantification.
Core Application: Internal Standard in Bioanalytical Methods
Ranolazine-D8 is predominantly used as an internal standard in validated bioanalytical methods for the determination of Ranolazine concentrations in biological samples, most commonly human plasma. This is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Quantitative Data from a Validated LC-MS/MS Method
The following tables summarize the key quantitative parameters from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the estimation of Ranolazine in human K3EDTA plasma, using Ranolazine-D8 as the internal standard.[1]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ranolazine | 428.20 | 279.50 |
| Ranolazine-D8 (Internal Standard) | 436.20 (calculated) | 287.50 (calculated) |
Note: The m/z values for Ranolazine-D8 are calculated based on the addition of 8 deuterium atoms. Actual values may vary slightly.
Table 2: Method Validation Parameters [1]
| Parameter | Value |
| Calibration Curve Range | 10.1 - 4011.8 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.2 ng/mL |
| Quality Control (QC) Concentrations | Low: 30.1 ng/mL, Medium: 1381.1 ng/mL, High: 3211.8 ng/mL |
| Extraction Technique | Liquid-Liquid Extraction |
Experimental Protocols
Below is a detailed, representative methodology for the quantification of Ranolazine in human plasma using Ranolazine-D8 as an internal standard, based on established LC-MS/MS practices.
I. Sample Preparation: Liquid-Liquid Extraction
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Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.
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Internal Standard Spiking: Add 25 µL of Ranolazine-D8 working solution (e.g., at a concentration of 500 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 25 µL of methanol.
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Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
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Extraction Solvent Addition: Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, or methyl tert-butyl ether).
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Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
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Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
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Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
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Vortexing and Transfer: Vortex the tubes for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
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Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a column oven and an autosampler.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
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Flow Rate: 0.5 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 10 µL.
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Mass Spectrometric Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Ranolazine: 428.20 → 279.50
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Ranolazine-D8: 436.20 → 287.50 (representative)
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Optimization: Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
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Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ranolazine quantification.
Ranolazine Metabolism and Bioanalytical Target
Ranolazine undergoes extensive metabolism in the body. While Ranolazine-D8 is used to quantify the parent drug, understanding its metabolic pathways provides context for broader DMPK studies.
Caption: Ranolazine metabolism and its quantification using Ranolazine-D8.
Conclusion
Ranolazine-D8 is a critical research tool, primarily enabling the accurate and precise quantification of Ranolazine in biological matrices. Its use as an internal standard in LC-MS/MS methods is fundamental to pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed experimental protocol and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Ranolazine. The robustness of bioanalytical data generated using deuterated standards like Ranolazine-D8 is essential for making informed decisions throughout the drug development pipeline.
